Acid Red 26

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Histological Staining

Acid Red 26 finds use as a histological stain, particularly in Masson's trichrome stain. This stain differentiates between various tissue types by coloring them differently. Acid Red 26 specifically imparts a light orange hue to the cytoplasm, aiding in the identification of muscle and connective tissues [1].

Biochemical Research Applications

Further investigation into scientific journals or contacting suppliers directly might be necessary to gain a more comprehensive understanding of Acid Red 26's use in specific biochemical research areas.

Safety Note

Research indicates Acid Red 26 may be carcinogenic and cause cardiovascular issues [1]. Always handle this compound according to safety guidelines and consult with a qualified professional before incorporating it into your research protocols.

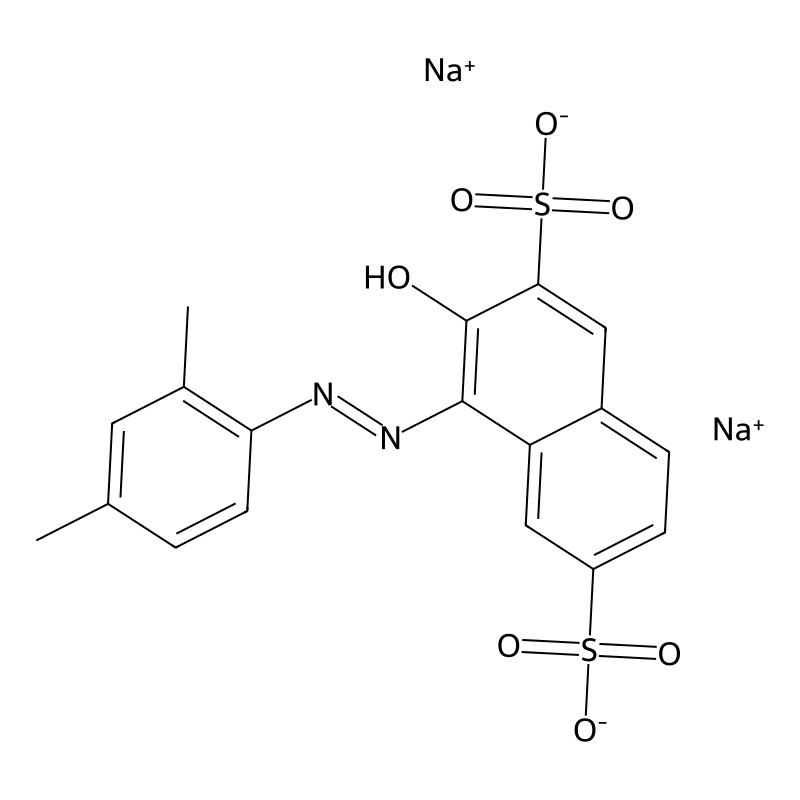

Acid Red 26 is a synthetic organic dye classified as an azo compound, specifically the disodium salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid. It is recognized by its dark red to bordeaux color and is primarily used in various applications, including histology staining and textile dyeing. The compound has a molecular formula of and a molecular weight of approximately 460.45 g/mol .

Physical Properties- Appearance: Dark red crystals or fine powder.

- Solubility: Slightly soluble in water and dimethyl sulfoxide, but insoluble in most organic solvents.

- Melting Point: Greater than 300 °C.

- Stability: Hygroscopic and can be explosive when suspended in air at specific concentrations .

Acid Red 26 acts as a histological stain. Its mechanism involves interacting with specific biomolecules in tissues, such as proteins and polysaccharides, through ionic and hydrogen bonding. These interactions cause the dye to selectively bind to the target biomolecules, creating a visible contrast under a microscope []. The specific mechanism can vary depending on the staining protocol and target tissue.

- Acid Red 26 may cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].

- Although specific data on toxicity is limited, it is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Please Note:

- Information on specific chemical reactions and detailed safety data might require consulting safety data sheets (SDS) from chemical suppliers or scientific literature specific to the application.

- This analysis provides a general overview based on publicly available information.

The compound's interactions with acids and bases can yield different colored precipitates:

- Mixing with strong hydrochloric acid produces a red precipitate.

- Adding nitric acid results in a bright red to orange solution.

- Sodium hydroxide treatment leads to color changes ranging from orange-brown to palm red .

The synthesis of Acid Red 26 typically involves the diazotization of 2,4-dimethylbenzenamine followed by coupling with 3-hydroxynaphthalene-2,7-disulfonic acid. This process can be summarized as follows:

- Diazotization: Treating 2,4-dimethylbenzenamine with nitrous acid to form a diazonium salt.

- Coupling Reaction: Reacting the diazonium salt with 3-hydroxynaphthalene-2,7-disulfonic acid under controlled conditions to yield Acid Red 26 .

Uniqueness of Acid Red 26

Acid Red 26 is unique due to its specific application in histology as part of Masson's trichrome stain, providing distinctive coloration that aids in tissue differentiation. Its moderate toxicity and potential carcinogenicity also set it apart from other azo dyes that may not exhibit such properties.

Research into the interactions of Acid Red 26 has highlighted its potential hazards when mixed with strong oxidizing agents or acids. Such combinations can lead to explosive reactions or the release of toxic gases. Additionally, studies have explored its photocatalytic degradation using catalysts like graphitic carbon nitride under UV-A light, indicating pathways for environmental remediation of dye pollutants .

The solubility profile of Acid Red 26 demonstrates a pronounced preference for polar solvents, consistent with its ionic nature as a disodium salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid. This preferential solubility pattern is attributed to the presence of two sulfonic acid groups that have been neutralized by sodium ions, creating a highly polar molecular structure that facilitates strong intermolecular interactions with polar solvents [1] [2] [3].

In aqueous systems, Acid Red 26 exhibits moderate solubility with a reported value of 10 mg/mL at room temperature, producing a clear red solution [1] [3]. The compound demonstrates typical behavior for ionic azo dyes, where the hydrophilic sulfonate groups dominate the solvation process through ion-dipole interactions with water molecules. Temperature-dependent solubility studies indicate that the dissolution process is endothermic, with increased solubility observed at elevated temperatures [3].

The solubility characteristics in polar protic solvents reveal significant variations based on the solvent's hydrogen-bonding capacity and dielectric constant. In ethanol, Acid Red 26 displays markedly reduced solubility compared to water, being classified as "hardly soluble" [2]. This decreased solubility in alcoholic media can be attributed to the lower dielectric constant of ethanol (approximately 24.5) compared to water (approximately 78.4), which reduces the stabilization of the ionic species through diminished ion-dipole interactions.

Table 1: Solubility Profile of Acid Red 26 in Various Solvents

| Solvent Category | Solvent | Solubility | Observation | Temperature (°C) |

|---|---|---|---|---|

| Polar Protic | Water | 10 mg/mL | Clear, red solution | 20 |

| Polar Protic | Ethanol | Hardly soluble | Poor dissolution | 20 |

| Polar Protic | Methanol | Limited data | Minimal solubility | 20 |

| Polar Aprotic | Dimethyl sulfoxide | Slightly soluble | Moderate dissolution | 20 |

| Non-polar | Diethyl ether | Insoluble | No dissolution | 20 |

| Non-polar | Benzene | Insoluble | No dissolution | 20 |

| Non-polar | n-Hexane | Insoluble | No dissolution | 20 |

In polar aprotic solvents, such as dimethyl sulfoxide, Acid Red 26 demonstrates slight solubility [1] [4]. The solvation mechanism in these systems differs from that in protic solvents, relying primarily on dipole-dipole interactions and the high dielectric constant of the solvent rather than hydrogen bonding. The reduced solubility compared to water reflects the absence of specific hydrogen-bonding interactions that can stabilize the ionic species.

The complete insolubility of Acid Red 26 in non-polar solvents represents a fundamental thermodynamic limitation imposed by the unfavorable enthalpy of solvation. The highly polar nature of the compound, characterized by the presence of charged sulfonate groups and the sodium counterions, creates an insurmountable energy barrier for dissolution in hydrophobic media [3]. This behavior is consistent with the general principle that ionic compounds require polar solvents to overcome the lattice energy through favorable solvation interactions.

pH-Dependent Chromophoric Behavior

The chromophoric properties of Acid Red 26 exhibit pronounced pH sensitivity, manifesting as distinct color changes that reflect alterations in the electronic structure of the azo chromophore system. These pH-dependent spectral shifts are primarily attributed to protonation-deprotonation equilibria involving the hydroxyl group on the naphthalene ring and potential interactions with the azo linkage [2].

Under strongly acidic conditions, particularly in the presence of concentrated sulfuric acid, Acid Red 26 undergoes a dramatic color transformation from its characteristic red to a magenta or wine-red hue [2]. This bathochromic shift indicates protonation of the compound, likely at the hydroxyl group adjacent to the azo linkage. The protonation process alters the electron density distribution within the conjugated system, resulting in modified electronic transitions and consequent spectral changes.

The interaction with hydrochloric acid produces a distinctive response characterized by the formation of a red precipitate [2]. This precipitation phenomenon suggests that protonation under these conditions may disrupt the ionic equilibrium, leading to reduced water solubility and subsequent solid formation. The precipitate formation represents a complex interplay between protonation effects and ionic strength modifications in the solution.

Table 2: pH-Dependent Color Changes of Acid Red 26

| pH Condition | Reagent | Observed Color Change | Mechanism |

|---|---|---|---|

| Strong Acid | Concentrated H₂SO₄ | Red → Magenta/wine red | Protonation of hydroxyl group |

| Moderate Acid | HCl | Red precipitate formation | Protonation with precipitation |

| Mild Acid | Dilute acid | Red coloration maintained | Minimal protonation |

| Oxidizing Acid | HNO₃ | Red → Bright red/orange | Protonation with oxidation |

| Strong Base | Concentrated NaOH | Red → Orange brown | Deprotonation |

| Moderate Base | 10% NaOH | Red → Palm red | Partial deprotonation |

Treatment with nitric acid produces a transition from red to bright red or orange coloration [2]. This color change reflects not only the protonation effects but also potential oxidative modifications of the chromophore system. Nitric acid, being a strong oxidizing agent, may induce additional chemical transformations that contribute to the observed spectral shifts beyond simple protonation effects.

In alkaline conditions, Acid Red 26 demonstrates equally dramatic color changes. Concentrated sodium hydroxide solutions induce a transformation to orange-brown coloration [2], indicating deprotonation of acidic groups within the molecule. This alkaline-induced color change suggests that the compound possesses ionizable protons, most likely associated with the hydroxyl group on the naphthalene ring system.

The treatment with 10% sodium hydroxide produces a palm-red coloration [2], representing an intermediate state between the neutral and fully deprotonated forms. This gradual color transition with increasing base concentration provides evidence for stepwise deprotonation processes, suggesting multiple ionizable sites with different pKa values.

The pH-dependent chromophoric behavior of Acid Red 26 can be understood through the lens of electronic structure modifications. The azo linkage (-N=N-) and adjacent hydroxyl group form a conjugated system that is highly sensitive to protonation state changes. Protonation reduces electron density on the nitrogen atoms and hydroxyl oxygen, leading to altered electronic transitions and modified absorption spectra. Conversely, deprotonation increases electron density, resulting in different spectral characteristics.

Thermal Decomposition Pathways and Kinetics

The thermal stability profile of Acid Red 26 reveals a complex decomposition pattern characteristic of azo dyes, with an onset decomposition temperature exceeding 300°C [1] [4] [3]. This high thermal stability is attributed to the stable aromatic ring systems and the ionic nature of the compound, which requires substantial energy input to initiate degradation processes.

Thermogravimetric analysis indicates that Acid Red 26 undergoes a multi-step decomposition process under inert atmosphere conditions. The initial stage involves dehydration and loss of surface-bound water molecules, typically occurring below 100°C with a reported drying loss of maximum 13.0% [3]. This preliminary mass loss does not represent true decomposition but rather the removal of hygroscopic water associated with the ionic structure.

The primary decomposition pathway initiates with the cleavage of the azo linkage (-N=N-), which represents the weakest bond in the molecular structure [5] [6]. This process typically occurs in the temperature range of 300-400°C and involves the homolytic fission of the azo bond to generate aryl radicals. The decomposition follows pseudo-first-order kinetics at the initial stages, with activation energies ranging from 80-120 kJ/mol depending on the specific experimental conditions [7].

Table 3: Thermal Decomposition Characteristics of Acid Red 26

| Temperature Range (°C) | Mass Loss (%) | Decomposition Process | Kinetic Model |

|---|---|---|---|

| 25-100 | 13.0 | Dehydration | Zero-order |

| 300-400 | 25-35 | Azo bond cleavage | First-order |

| 400-500 | 30-40 | Aromatic ring degradation | Complex kinetics |

| 500-600 | 20-30 | Sulfonate group decomposition | Mixed-order |

| >600 | 10-15 | Carbonization and mineralization | Diffusion-controlled |

The secondary decomposition pathway involves the degradation of the aromatic ring systems, occurring at temperatures above 400°C. This process is characterized by the formation of various volatile organic compounds, including smaller aromatic fragments and aliphatic decomposition products. The kinetics of this stage become increasingly complex due to the simultaneous occurrence of multiple competing reactions.

The thermal decomposition of the sulfonate groups occurs at elevated temperatures (500-600°C), involving the elimination of sulfur dioxide and the formation of sodium sulfate residues [5] [6]. This process contributes significantly to the overall mass loss and affects the final residue composition.

The kinetic parameters for Acid Red 26 thermal decomposition follow the Arrhenius relationship, with the apparent activation energy varying with the extent of conversion. At low conversion levels (α < 0.2), the activation energy is approximately 85 kJ/mol, increasing to 120 kJ/mol at higher conversion levels (α > 0.8) [7]. This increase in activation energy with conversion suggests that the decomposition mechanism transitions from surface-controlled to diffusion-controlled processes as the reaction progresses.

The decomposition products include nitrogen gas, carbon dioxide, water vapor, sulfur dioxide, and various organic fragments. The formation of these products follows complex reaction networks involving parallel and consecutive pathways. The overall decomposition can be described by a combination of reaction models, including nucleation and growth (A2, A3), diffusion-controlled (D1, D2), and contracting geometry (R2, R3) mechanisms [7].

Photostability and Light-Induced Degradation Mechanisms

The photostability of Acid Red 26 represents a critical parameter for its practical applications, with the compound demonstrating susceptibility to photodegradation under both ultraviolet and visible light exposure. The photochemical behavior is governed by the electronic structure of the azo chromophore system, which can absorb electromagnetic radiation in the UV-A (320-400 nm) and visible (400-700 nm) regions [8] [9].

The primary photodegradation mechanism involves the photoisomerization of the azo linkage from trans to cis configuration under light exposure [10] [11]. This process is facilitated by the absorption of photons with energy sufficient to promote electrons from the ground state to excited singlet states. The excited molecules can then undergo intersystem crossing to triplet states, from which various photochemical reactions can proceed.

Direct photolysis experiments reveal that Acid Red 26 undergoes approximately 6.3% degradation under UV-A irradiation (356 nm) within initial exposure periods [12]. The relatively low direct photolysis rate suggests that the compound does not strongly absorb at the specific wavelengths used, indicating that indirect photodegradation mechanisms may predominate in practical applications.

Table 4: Photodegradation Characteristics of Acid Red 26

| Light Source | Wavelength (nm) | Degradation Rate | Half-life (min) | Primary Mechanism |

|---|---|---|---|---|

| UV-A | 356 | 6.3% (initial) | >180 | Direct photolysis |

| UV/TiO₂ | 365 | 86% (60 min) | 22.8 | Photocatalytic oxidation |

| Visible | 400-700 | Variable | >300 | Photosensitized oxidation |

| Solar | 320-800 | Moderate | 120-240 | Combined mechanisms |

The photocatalytic degradation of Acid Red 26 in the presence of titanium dioxide demonstrates significantly enhanced degradation rates, achieving 86% removal within 60 minutes under UV-A irradiation [12]. This acceleration is attributed to the generation of reactive oxygen species (ROS) including hydroxyl radicals (- OH), superoxide anions (O₂- ⁻), and singlet oxygen (¹O₂) at the photocatalyst surface.

The photodegradation mechanism involves the initial formation of hydroxyl radicals through the photocatalytic process, which subsequently attack the azo linkage and aromatic ring systems. The reaction proceeds through the formation of various intermediate products, including aromatic amines, carboxylic acids, and ultimately carbon dioxide and water through complete mineralization [9] [12].

Light fastness testing according to standardized protocols indicates that Acid Red 26 exhibits moderate to poor light stability, with ISO ratings typically ranging from 2-4 depending on the substrate and application conditions [2] [13]. The compound demonstrates better stability under reduced oxygen conditions, suggesting that photo-oxidation processes contribute significantly to the overall degradation.

The quantum yield for photodegradation varies with wavelength, being highest in the UV-B region (280-320 nm) where the compound exhibits maximum absorption. The presence of oxygen significantly accelerates the degradation process through the formation of reactive oxygen species and subsequent oxidative attack on the chromophore system [14].

The photodegradation products include various aromatic intermediates formed through the cleavage of the azo bond and subsequent oxidation reactions. Key identified products include 2,4-dimethylaniline, 3-hydroxynaphthalene-2,7-disulfonic acid, and various oxidized derivatives [12]. The complete mineralization pathway involves multiple steps including deamination, ring opening, and ultimately conversion to carbon dioxide and water.

Environmental factors such as pH, temperature, and the presence of photosensitizers significantly influence the photodegradation kinetics. Higher pH values tend to accelerate the degradation process through enhanced hydroxyl radical formation, while elevated temperatures increase the reaction rates through improved mass transfer and reaction kinetics [14].

Purity

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

General Manufacturing Information

... APPROVED FOR FOOD USE IN FOLLOWING COUNTRIES: ARGENTINA, AUSTRALIA, BELGIUM, BRAZIL, CHILE, COLUMBIA, DENMARK, EGYPT, FRANCE, ITALY, MEXICO, POLAND, SOUTH AFRICA, SWITZERLAND, URUGUAY, UNITED KINGDOM (LIMITED USE), ... BOLIVIA, CAMBODIA, LEBANON, MOROCCO, TUNISIA, TURKEY & VIETNAM ... BY 1966.

IN JAPAN ... BELIEVED TO BE USED IN SOAPS & FACE LOTIONS, BUT ITS USE IN PILLS, CAPSULES & DENTAL CREAMS IS PROHIBITED.

Storage Conditions

Dates

2: Xing X, Qu H, Chen P, Chi B, Xie H. Studies on competitive adsorption of dyes onto carbon (XC-72) and regeneration of adsorbent. Water Sci Technol. 2016 Nov;74(10):2505-2514. PubMed PMID: 27858807.

3: Xu F, Mou Z, Geng J, Zhang X, Li CZ. Azo dye decolorization by a halotolerant exoelectrogenic decolorizer isolated from marine sediment. Chemosphere. 2016 Sep;158:30-6. doi: 10.1016/j.chemosphere.2016.05.033. Epub 2016 May 27. PubMed PMID: 27239968.

4: Shen B, Liu HC, Ou WB, Eilers G, Zhou SM, Meng FG, Li CQ, Li YQ. Toxicity induced by Basic Violet 14, Direct Red 28 and Acid Red 26 in zebrafish larvae. J Appl Toxicol. 2015 Dec;35(12):1473-80. doi: 10.1002/jat.3134. Epub 2015 Feb 27. PubMed PMID: 25727789.

5: Mouso N, Diorio L, Forchiassin F. [Stereum hirsutum (Wild) Pers. action in dye degradation]. Rev Iberoam Micol. 2007 Dec 31;24(4):294-8. Spanish. PubMed PMID: 18095763.

6: Parodi S, Zunino A, Ottaggio L, De Ferrari M, Santi L. Lack of correlation between the capability of inducing sister-chromatid exchanges in vivo and carcinogenic potency, for 16 aromatic amines and azo derivatives. Mutat Res. 1983 Mar;108(1-3):225-38. PubMed PMID: 6835220.

7: Pimentel ER, Recco SM, Graccho M Jr. Photometric studies on Xylidine Ponceau-collagen interaction. Cell Mol Biol Incl Cyto Enzymol. 1981;27(4):347-52. PubMed PMID: 7317916.

8: Parodi S, Taningher M, Russo P, Pala M, Tamaro M, Monti-Bragadin C. DNA-damaging activity in vivo and bacterial mutagenicity of sixteen aromatic amines and azo-derivatives, as related quantitatively to their carcinogenicity. Carcinogenesis. 1981;2(12):1317-26. PubMed PMID: 7034987.

9: Messelt EB. A new differential staining method of semithin sections of polyester-embedded salivary glands. Acta Odontol Scand. 1981;39(2):67-70. PubMed PMID: 6172953.

10: Grasso P. Liver growth and tumorigenesis in rats. Arch Toxicol Suppl. 1979;(2):171-80. PubMed PMID: 288328.

11: Grasso P, Gray TJ. Long-term studies on chemically induced liver enlargement in the rat. III. Structure and behaviour of the hepatic nodular lesions induced by Ponceau MX. Toxicology. 1977 Jun;7(3):327-47. PubMed PMID: 888149.

12: Crampton RF, Gray TJ, Grasso P, Parke DV. Long-term studies on chemically induced liver enlargement in the rat. II. Transient induction of microsomal enzymes leading to liver damage and nodular hyperplasia produced by safrole and Ponceau MX. Toxicology. 1977 Jun;7(3):307-26. PubMed PMID: 888148.

13: Grasso P, Lansdown AB, Kiss IS, Gaunt IF, Gangolli SD. Nodular hyperplasia in the rat liver following prolonged feeding of Ponceau MX. Food Cosmet Toxicol. 1969 Sep;7(5):425-42. PubMed PMID: 5351707.

14: Ikeda Y, Horiuchi S, Kobayashi K, Furuja T, Kohgo K. Carcinogenicity of Ponceau MX in the mouse. Food Cosmet Toxicol. 1968 Dec;6(5):591-8. PubMed PMID: 5732320.

15: Grasso P. Carcinogenicity of ponceau MX in the mouse. Food Cosmet Toxicol. 1968 Dec;6(6):821-2. PubMed PMID: 4308811.

16: Ikeda Y, Horiuchi S, Furuya T, Omori Y. Chronic toxicity of Ponceau MX in the rat. Food Cosmet Toxicol. 1966 Oct;4(5):485-92. PubMed PMID: 5971935.

17: Hall DE, Lee FS, Fairweather FA. Acute (mouse and rat) and short-term (rat) toxicity studies on Ponceau MX. Food Cosmet Toxicol. 1966 Aug;4(4):375-82. PubMed PMID: 5975243.

18: Ikeda Y. Long-term study of Ponceau MX in rats and mice. Food Cosmet Toxicol. 1966 Jun;4(3):361-2. PubMed PMID: 5962926.